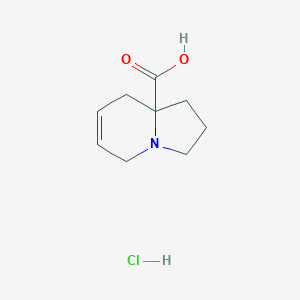
Ácido 1,2,3,5,8,8a-hexahidroindolizina-8a-carboxílico clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5,8,8a-Hexahydroindolizine-8a-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H14ClNO2 It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle
Aplicaciones Científicas De Investigación
1,2,3,5,8,8a-Hexahydroindolizine-8a-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,8,8a-Hexahydroindolizine-8a-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of a suitable indolizine precursor followed by carboxylation and subsequent conversion to the hydrochloride salt.
Cyclization: The initial step often involves the cyclization of a precursor such as a substituted pyridine or pyrrolidine derivative.
Reduction: The cyclized product is then reduced using hydrogenation or other reducing agents like lithium aluminum hydride.
Carboxylation: The reduced product is carboxylated using carbon dioxide or other carboxylating agents.
Formation of Hydrochloride Salt: Finally, the carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,5,8,8a-Hexahydroindolizine-8a-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the indolizine ring.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Alkyl halides, amines, alcohols.
Hydrolysis Conditions: Aqueous base or acid.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Saturated indolizine derivatives.
Substitution: Various substituted indolizine derivatives.
Hydrolysis: Free carboxylic acid.
Mecanismo De Acción
The mechanism of action of 1,2,3,5,8,8a-Hexahydroindolizine-8a-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary but often include neurotransmitter receptors and metabolic enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Indolizine: The parent compound, which lacks the carboxylic acid and hydrochloride functionalities.
Pyrrolizine: A structurally related compound with a different ring fusion pattern.
Quinolizidine: Another bicyclic nitrogen-containing compound with different chemical properties.
Uniqueness
1,2,3,5,8,8a-Hexahydroindolizine-8a-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both a carboxylic acid and a hydrochloride salt. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
2,3,5,8-tetrahydro-1H-indolizine-8a-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c11-8(12)9-4-1-2-6-10(9)7-3-5-9;/h1-2H,3-7H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHWMKSFTXBMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=CCN2C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
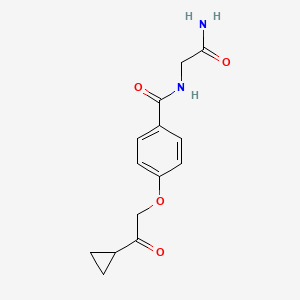
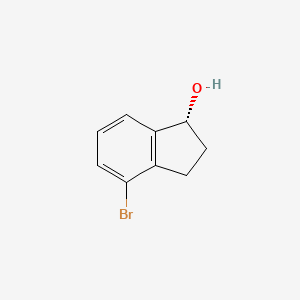
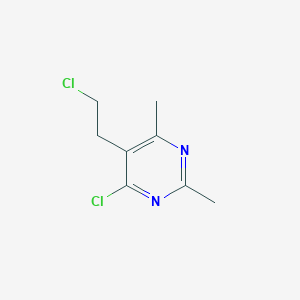

![5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2521988.png)
![7-bromo-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2521990.png)
![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2521991.png)
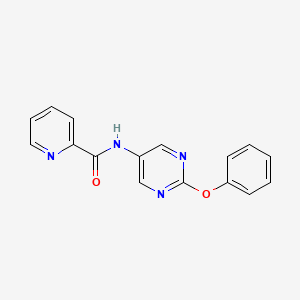
![N'-(3-fluoro-4-methylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2521998.png)
![(E)-2,5-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-3-carboxamide](/img/structure/B2521999.png)
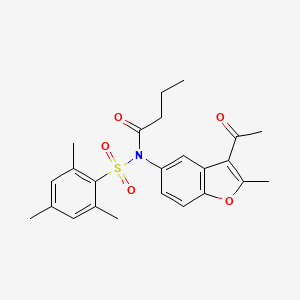

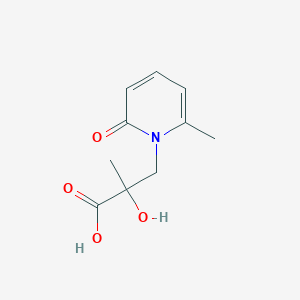
![3-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2522006.png)
